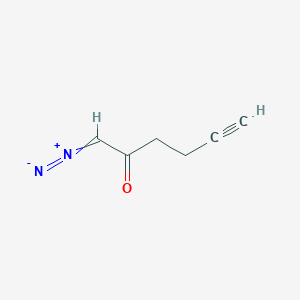

1-Diazoniohex-1-en-5-yn-2-olate

Description

1-Diazoniohex-1-en-5-yn-2-olate is a highly specialized diazonium salt characterized by a conjugated system containing both a diazonium group (–N₂⁺) and a deprotonated enolate moiety (–O⁻). Its structure features a six-carbon chain with a double bond at position 1 (hex-1-en) and a triple bond at position 5 (5-yn), creating a linear, unsaturated backbone that facilitates electronic delocalization. This unique arrangement imparts distinct reactivity, particularly in cycloaddition reactions and metal coordination chemistry.

Properties

CAS No. |

139885-07-7 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

1-diazohex-5-yn-2-one |

InChI |

InChI=1S/C6H6N2O/c1-2-3-4-6(9)5-8-7/h1,5H,3-4H2 |

InChI Key |

IOMBETFWSMNZJR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Diazoniohex-1-en-5-yn-2-olate typically involves the diazotization of hex-1-en-5-yn-2-ol. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Diazoniohex-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazonium group to an amine.

Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Diazoniohex-1-en-5-yn-2-olate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.

Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Diazoniohex-1-en-5-yn-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diazonium Salts

Key Observations :

- Conjugation: The target compound’s linear ene-yne system enables extended π-delocalization, contrasting with the cyclic conjugation in 2-Diazoniocyclohepten-1-olate and the aromatic-cyano conjugation in naphthalen-2-olate derivatives .

- Polarity: The naphthalen-2-olate analog exhibits higher polarity due to aromatic and cyano groups, whereas the cyclohepten derivative’s lower polar surface area suggests better solubility in nonpolar solvents .

Stability and Reactivity

Diazonium salts are inherently unstable, but structural features modulate their stability:

- This compound : The conjugated ene-yne system likely stabilizes the diazonium group via charge delocalization, similar to cyclohepten derivatives stabilized by ring strain .

- Naphthalen-2-olate Derivatives : Intermolecular hydrogen bonding (e.g., O–H···N interactions) enhances crystalline stability but may reduce solubility.

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, accelerating coupling reactions, while alkyl chains (e.g., in cyclohepten derivatives ) improve thermal stability.

Research Findings and Trends

Stability-Reactivitiy Trade-off : Linear conjugated systems (e.g., the target compound) balance stability and reactivity better than strained cyclic analogs .

Applications in Materials Science : Enyne-diazonium salts show promise in click chemistry for functionalizing polymers, contrasting with cyclohepten derivatives’ niche use in small-molecule synthesis .

Crystallographic Insights: Naphthalen-2-olate derivatives exhibit layered crystal structures stabilized by π-π stacking, a feature less pronounced in linear systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.